N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide
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Overview
Description
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family This compound is characterized by its unique tricyclic structure, which includes a central oxazepine ring fused with two benzene rings
Mechanism of Action
The synthesis of DBO derivatives involves various methods, including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the dibenzo[b,f][1,4]oxazepine core. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.
Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . This method is advantageous due to its high regioselectivity and the use of readily available aryl chlorides.
Industrial Production Methods
Industrial production of this compound may employ large-scale cyclocondensation reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yields while minimizing the reaction time and operational costs.
Chemical Reactions Analysis
Types of Reactions
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Reduction: Reducing agents like LiAlH4 or NaBH4 are used under anhydrous conditions.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include dibenzoxazepinone derivatives, reduced amines, and various substituted oxazepine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]thiazepine: This compound shares a similar tricyclic structure but contains a sulfur atom in place of the oxygen atom in the oxazepine ring.
Benzodiazepines: These compounds also feature a tricyclic structure but differ in the arrangement of the nitrogen and oxygen atoms within the ring system.
Uniqueness
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is unique due to its specific functional groups and the presence of both methoxy and benzamide moieties
Biological Activity
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-methoxybenzamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that potentially enhances its pharmacological properties, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H18N2O3, with a molecular weight of approximately 306.35 g/mol. Its structure includes a dibenzo[b,f][1,4]oxazepine core, which is known for its potential neuroactive properties.
Biological Activity Overview
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of dibenzo[b,f][1,4]oxazepine can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, certain derivatives have shown significant cytotoxic effects against solid tumor cell lines and modulated the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation. Studies have indicated that some derivatives can lower the levels of inflammatory markers in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
- Antimicrobial Properties : Some benzoxazepine derivatives have demonstrated antimicrobial activity against specific bacterial strains. However, the activity varies significantly depending on the structural modifications made to the core compound .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Anti-inflammatory Activity :
- Antimicrobial Testing :
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine) | No methoxy group | Potential neuroleptic effects |
N-(8-Chloro-dibenzo[b,f][1,4]oxazepine) | Chlorine substitution | Enhanced binding affinity to certain receptors |
N-(4-Fluorobenzamide derivative) | Fluorine substitution | Increased lipophilicity and bioavailability |
The presence of the methoxy group in this compound may contribute to its improved solubility and bioactivity compared to other derivatives.
Properties
IUPAC Name |
4-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-13-3-9-20-18(11-13)24-22(26)17-12-15(6-10-19(17)28-20)23-21(25)14-4-7-16(27-2)8-5-14/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAXXCXBJMEKCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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